tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate
Description
Properties
CAS No. |
653574-62-0 |
|---|---|
Molecular Formula |
C11H13ClN2O5 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-9(15)6-18-10-7(14(16)17)4-5-8(12)13-10/h4-5H,6H2,1-3H3 |
InChI Key |
VCUYLIGGRXJOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate typically involves the reaction of 6-chloro-3-nitropyridine-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Key Reaction Types
-
Coupling Reactions : Formation of the ester linkage between the tert-butyl group and the pyridine ring.
-
Nitro Group Reduction : Potential hydrogenation to introduce amino functionality.
-
Deprotection : Acidic cleavage of the tert-butyl ester.
Coupling Reactions
Example: Reaction of a pyridine bromide with tert-butyl piperazine carboxylate using potassium carbonate in DMSO at 50°C achieved a 93% yield .
Hydrogenation of Nitro Groups
| Reagent | Solvent/Temperature | Yield | Source |
|---|---|---|---|
| RaNi, H₂ (50 psi) | THF, 5 h | 100% | |
| 10% Pd/C, H₂ | EtOAc/MeOH, 20°C | 98% |
Example: Reduction of a nitro-substituted pyridine derivative using RaNi under hydrogen pressure at 50 psi yielded the corresponding amine quantitatively .
Deprotection of tert-Butyl Esters
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Room temperature | Deprotection to acid | |
| HCl in 1,4-dioxane | Stirred overnight | Removal of Boc group |
NMR Analysis
For analogous compounds, ¹H NMR typically shows:
-
tert-Butyl group : δ 1.44–1.47 (s, 9H)
-
Pyridine protons : δ 6.5–9.0 ppm (d, dd)
-
Piperazine or ester protons : δ 3.3–3.8 ppm (m)
Example: tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate exhibited δ 1.47 (s, 9H), 3.55 (m, 4H), and 6.55 (d, J=9.3 Hz) .
Mass Spectrometry
Challenges and Considerations
-
Regioselectivity : Pyridine’s electron-deficient nature may direct substitution to specific positions.
-
Nitro Group Stability : Nitro groups are generally stable under coupling conditions but require careful handling during hydrogenation.
-
Purification : Column chromatography (e.g., silica gel with EtOAc/PE) is often employed .
Research Findings from Diverse Sources
-
Curtius Rearrangement : Used to form carbamates, which can be deprotected to amines .
-
Palladium-Catalyzed Cross-Couplings : Employed for forming carbon-nitrogen bonds in pyridine derivatives .
-
Deprotection Efficiency : Acidic conditions (e.g., HCl, TFA) are effective for removing tert-butyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate exhibit promising antiviral properties. For instance, derivatives have shown effectiveness against influenza viruses, where they were able to rescue cells from cytopathic effects induced by viral infections at non-cytotoxic concentrations. This suggests potential applications in antiviral drug development .
2. Cancer Research
Compounds with similar structural motifs have been explored for their anticancer activities. Research has demonstrated that certain nitro-substituted pyridine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The presence of the chloro and nitro groups in this compound enhances its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies on related compounds have shown their potential as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses. This opens avenues for developing anti-inflammatory drugs based on the structural framework of this compound .
Agrochemical Applications
1. Herbicidal Properties
Research has indicated that compounds containing pyridine rings often possess herbicidal activity. The incorporation of the chloro and nitro groups may enhance the herbicidal efficacy of this compound, making it a candidate for agricultural applications aimed at weed control .
2. Insecticidal Activity
Similar derivatives have been tested for insecticidal properties against various pests. The structural characteristics of this compound suggest it could be further explored as a potential insecticide or as part of a formulation that targets specific pest species effectively .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with chloro-acid | 85% | DMSO, 50°C, 3h |
| Coupling with alcohol | 90% | Tetrahydrofuran, reflux |
Mechanism of Action
The mechanism of action of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound tert-butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate shares functional and structural similarities with several pyridine-based tert-butyl esters. Below is a detailed comparison with key analogs:
Substituent Variations
Key Observations:
- Electrophilic Reactivity: The nitro group in the target compound enhances electrophilicity compared to carbamate or non-nitro analogs, facilitating reactions like Suzuki coupling or nucleophilic aromatic substitution .
- Synthetic Utility: Halogenated analogs (e.g., bromo derivatives) are preferred for cross-coupling reactions, while nitro-substituted variants are suited for reduction to amines or further functionalization .
Stability and Handling
This compound is expected to exhibit higher instability than non-nitro analogs due to the electron-withdrawing nitro group, which may accelerate hydrolysis or decomposition under basic conditions. In contrast, tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (a related compound) is classified as a respiratory irritant (GHS Category 3), suggesting similar precautions for the target compound .
Biological Activity
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a 6-chloro-3-nitropyridin-2-yl moiety via an ether bond. This unique structure may contribute to its biological properties, particularly in targeting specific enzymes or receptors within biological systems.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular pathways and potential therapeutic applications.
Antiviral Activity
In vitro studies have demonstrated that derivatives of pyridine compounds exhibit antiviral properties. For example, compounds structurally similar to this compound have shown efficacy against influenza viruses in MDCK cells, indicating potential for further development as antiviral agents .
Enzyme Inhibition
Research indicates that certain nitropyridine derivatives can inhibit specific enzymes involved in metabolic pathways. The inhibition of nicotinamide adenine dinucleotide (NAD+) salvage pathways by such compounds could lead to alterations in cellular metabolism, which is critical for diseases like obesity and type 2 diabetes .
Structure-Activity Relationship (SAR)
The SAR studies for nitropyridine derivatives highlight the importance of substituents on the pyridine ring. Variations in halogen substitutions and the introduction of electron-withdrawing groups can significantly impact biological activity. For instance, the presence of a nitro group enhances the compound's ability to interact with target enzymes, improving potency against specific biological targets .
Case Studies
- Antiviral Efficacy : A study assessed the antiviral effects of related compounds against H1N1 and H3N2 influenza viruses. Results indicated that certain nitropyridine derivatives could prevent cytopathic effects at non-cytotoxic concentrations, suggesting a promising avenue for further research into their mechanism of action .
- Metabolic Stability : Investigations into metabolic stability revealed that compounds with similar structures to this compound showed varying degrees of stability in human liver microsomes. This information is crucial for understanding the pharmacokinetic profiles necessary for drug development .
Data Tables
| Compound | Activity Type | IC50 (µM) | Remarks |
|---|---|---|---|
| Comp I | Antiviral | 0.5 | Effective against H1N1 |
| Comp II | Enzyme Inhibition | 0.8 | Inhibits NAD+ degradation |
| This compound | Antiviral | TBD | Further studies required |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and key intermediates for preparing tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate?
- Methodology : The compound can be synthesized via nucleophilic substitution between 6-chloro-3-nitropyridin-2-ol and tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Intermediate purity is critical; monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Post-synthesis, purify via column chromatography to isolate the ester product .
- Safety Note : Use inert atmosphere (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates. Avoid strong acids/bases during synthesis to prevent ester hydrolysis .
Q. How should researchers handle and store this compound safely given limited toxicity data?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure per EU-GHS) . Avoid skin contact and inhalation of dust/aerosols.
- Storage : Store in a cool, dry place (<25°C) away from incompatible materials (strong oxidizers, acids, bases). Use airtight glass containers with PTFE-lined caps to prevent degradation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for the tert-butyl group (δ ~1.4 ppm, singlet), pyridinyl protons (δ 7.5–8.5 ppm), and acetate carbonyl (δ ~170 ppm). Compare with computed spectra from databases like NIST Chemistry WebBook .
- MS : High-resolution ESI-MS can confirm molecular ion [M+H]+ (theoretical m/z for C₁₁H₁₂ClN₂O₅: ~287.04). LC-MS helps detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Experimental Design :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction rate and yield. DMF may improve solubility but requires strict temperature control to avoid decomposition.
- Byproduct Analysis : Use HPLC to identify side products (e.g., di-alkylated pyridine derivatives) and adjust stoichiometry (limit tert-butyl bromoacetate to 1.1 eq.) .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks)?
- Case Study : If 1H NMR shows extra peaks at δ 6.5–7.0 ppm, consider:
- Impurities : Run HSQC/HMBC to confirm connectivity. Purify via preparative HPLC.
- Tautomerism : The nitro group may stabilize enolic forms in polar solvents; repeat NMR in DMSO-d₆ to assess solvent effects.
- Degradation : Check for hydrolyzed products (e.g., free pyridinol) via FT-IR (O-H stretch ~3200 cm⁻¹) .
Q. How do the nitro and chloro substituents influence reactivity in further derivatization?
- Mechanistic Insights :
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s 4-position. Reductive conditions (e.g., H₂/Pd-C) may convert -NO₂ to -NH₂, altering biological activity .
- Chloro Group : Facilitates Suzuki couplings (e.g., with aryl boronic acids) but requires Pd catalysts (e.g., XPhos Pd G3) for efficient cross-coupling .
- Experimental Validation : Perform DFT calculations to predict reactive sites and compare with experimental substitution patterns.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Assay Conditions : Test compound solubility (use DMSO stock ≤1% v/v) to avoid false negatives. Confirm cell viability via MTT assay.
- Nitro Group Reduction : Bioreduction in bacterial cultures may generate reactive intermediates (e.g., nitro radicals), causing cytotoxicity. Compare activity under aerobic/anaerobic conditions .
Safety and Environmental Considerations
Q. What are the ecological risks of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
